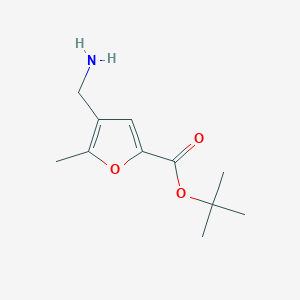

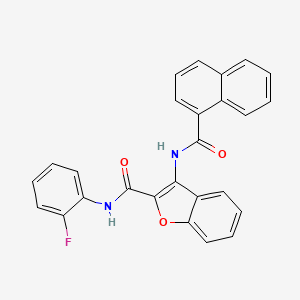

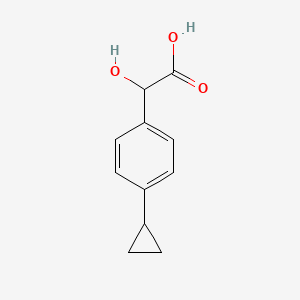

![molecular formula C9H18ClNO B2777225 10-Oxa-6-azaspiro[4.6]undecane;hydrochloride CAS No. 2287280-15-1](/img/structure/B2777225.png)

10-Oxa-6-azaspiro[4.6]undecane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10-Oxa-6-azaspiro[4.6]undecane hydrochloride is a chemical compound with the CAS Number: 2287280-15-1 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 10-Oxa-6-azaspiro[4.6]undecane hydrochloride is 1S/C9H17NO.ClH/c1-2-5-9(4-1)8-11-7-3-6-10-9;/h10H,1-8H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

10-Oxa-6-azaspiro[4.6]undecane hydrochloride is a powder at room temperature . It has a molecular weight of 191.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Approaches

Spirocyclic compounds, including structures similar to 10-Oxa-6-azaspiro[4.6]undecane;hydrochloride, represent challenging targets for chemical synthesis due to their complex molecular architecture. These compounds are found as cores in natural or synthetic products with significant biological activities. Different strategies for synthesizing these spiroaminals have been developed, highlighting the novelty and potential application of their skeletons in various fields (Sinibaldi & Canet, 2008).

Modular Synthesis Routes

A modular and efficient route to various spirocyclic compounds demonstrates the synthetic versatility of these frameworks. This approach involves iterative nucleophilic substitution and provides access to spirodioxanes, oxathianes, and morpholines with potential applications in material science and drug discovery (Goubert, Canet, & Sinibaldi, 2009).

Biochemical Applications

Spirocyclic derivatives have been explored for their biochemical applications, particularly as intermediates in synthesizing novel antibacterial agents. For instance, spirocyclic derivatives of ciprofloxacin showed distinct activity against certain strains of bacteria, indicating their potential as leads for developing new antibacterial drugs (Lukin et al., 2022).

Antitumor Activity

Novel spirocyclic compounds have been synthesized and evaluated for their antitumor activities. Preliminary results indicate moderate to potent activity against various human cancer cell lines, highlighting their potential as templates for designing new anticancer agents (Yang et al., 2019).

Inhibition of Soluble Epoxide Hydrolase

Spirocyclic urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), offering a promising approach for treating chronic kidney diseases. These compounds have shown excellent inhibitory activity and bioavailability, suggesting their potential as orally active drug candidates (Kato et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

10-oxa-6-azaspiro[4.6]undecane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-5-9(4-1)8-11-7-3-6-10-9;/h10H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTAFLSTEXGTTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)COCCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Oxa-6-azaspiro[4.6]undecane hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

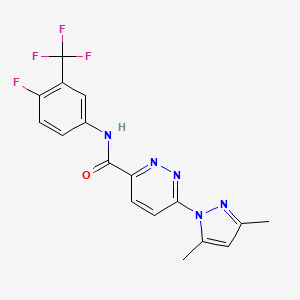

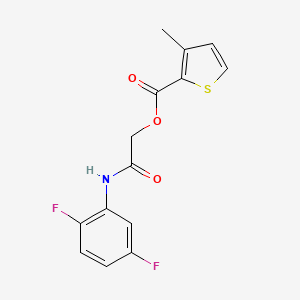

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2777143.png)

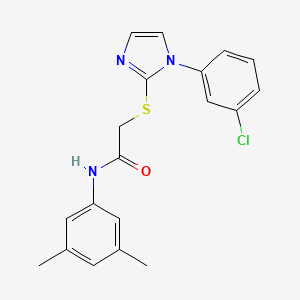

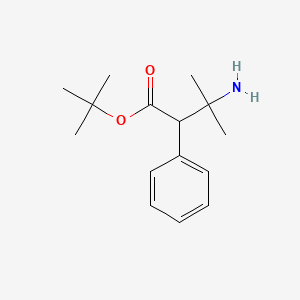

![(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride](/img/structure/B2777158.png)

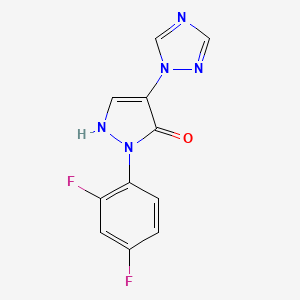

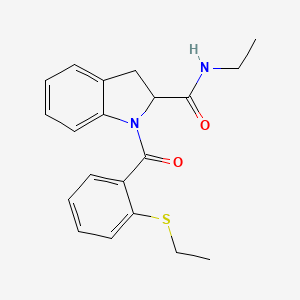

![3-Tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2777160.png)